(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

Catalog No.
S1801162
CAS No.
136015-44-6
M.F
C11H11NO4
M. Wt
221.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

CAS Number

136015-44-6

Product Name

(4S)-4-(Benzoyloxymethyl)oxazolidine-2-one

IUPAC Name

[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl benzoate

Molecular Formula

C11H11NO4

Molecular Weight

221.21

InChI

InChI=1S/C11H11NO4/c13-10(8-4-2-1-3-5-8)15-6-9-7-16-11(14)12-9/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1

SMILES

C1C(NC(=O)O1)COC(=O)C2=CC=CC=C2

Oxazolidinones in Medicinal Chemistry

Oxazolidine Compounds as Efflux Pump Inhibitors

Methyl Benzoate as an Insecticide

Oxazolidinones in RNA Targeting

    Field: Biochemistry

    Results: Oxazolidinone is a five-member heterocyclic ring with several biological applications in medicinal chemistry.

Oxazolidinones in Organic Synthesis

Methyl Benzoate in Ester Chemistry

    Application: Methyl benzoate is a type of ester, which are frequently the source of flavors and aromas in many fruits and flowers.

    Methods: Esters can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids.

    Results: Esters have several commercial and synthetic applications.

(4S)-4-(Benzoyloxymethyl)oxazolidin-2-one is a chiral organic molecule containing an oxazolidinone ring. The (4S) designation indicates the stereochemistry at the carbon atom numbered 4 in the ring. A benzoyloxymethyl group (CH2-O-C6H5=O) is attached at the 4th position as well.


Molecular Structure Analysis

The key feature of the molecule is the five-membered oxazolidinone ring, which consists of one oxygen atom, three carbon atoms, and one nitrogen atom. The nitrogen atom is bonded to a hydrogen atom and the chiral carbon (C4). The carbonyl group (C=O) is attached to the C2 of the ring. The benzoyloxymethyl group is linked to C4 through a methylene bridge (CH2).

The presence of the chiral center suggests potential applications in asymmetric synthesis, where the molecule could act as a chiral auxiliary to control the stereochemistry of reaction products [].


Chemical Reactions Analysis

  • Hydrolysis: The benzoyloxymethyl group might be susceptible to hydrolysis under acidic or basic conditions, cleaving the ester bond and releasing benzoic acid and (4S)-4-hydroxymethyl-oxazolidin-2-one [].

XLogP3

1.3

Dates

Modify: 2024-04-14

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